2-(2-Methylpropoxy)pyridine-3-carboxylic acid
Description
2-(2-Methylpropoxy)pyridine-3-carboxylic acid (CAS: 335077-89-9) is a pyridine derivative with a molecular formula of C₁₀H₁₃NO₃ and a molecular weight of 195.22 g/mol . The compound features a pyridine ring substituted with a carboxylic acid group at the 3-position and a 2-methylpropoxy (isobutoxy) group at the 2-position.
The isobutoxy group in this compound may influence solubility, stability, and interactions in biological or chemical systems.
Properties
IUPAC Name |
2-(2-methylpropoxy)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-7(2)6-14-9-8(10(12)13)4-3-5-11-9/h3-5,7H,6H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYUQLJBOKGMHHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=CC=N1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpropoxy)pyridine-3-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 2-chloronicotinic acid with isobutanol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, leading to the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylpropoxy)pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isobutoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-(2-Methylpropoxy)pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: It can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Methylpropoxy)pyridine-3-carboxylic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The exact mechanism can vary based on the structure and functional groups present in the compound .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares 2-(2-methylpropoxy)pyridine-3-carboxylic acid with structurally related pyridine-3-carboxylic acid derivatives, emphasizing substituent effects on properties and applications:
Key Observations:
Substituent Size and Lipophilicity: The isobutoxy group in this compound is bulkier and more lipophilic than the methoxy group in 2-methoxy-3-pyridinecarboxylic acid, which may enhance membrane permeability in biological systems . Bromine substitution in 2-(3-bromophenoxy)pyridine-3-carboxylic acid increases molecular weight (294.1 g/mol) and may confer halogen-specific reactivity .
Functional Group Influence: Carboxylic Acid: Common to all compared compounds, enabling hydrogen bonding and salt formation, which affect solubility and crystallinity. Amino vs.
Biological Activity: Imazapic and imazapyr demonstrate that imidazolinone substituents at the 2-position are critical for herbicidal activity . The isobutoxy group in this compound may similarly interact with plant enzyme systems, though specific data are lacking.
Biological Activity
2-(2-Methylpropoxy)pyridine-3-carboxylic acid (CAS No. 335077-89-9) is an organic compound with a molecular formula of C10H13NO3 and a molecular weight of 195.21 g/mol. It belongs to the class of pyridine carboxylic acids, which are known for their diverse biological activities. This compound has garnered interest in pharmaceutical research due to its potential therapeutic applications.
Antimicrobial Properties
Recent studies have explored the antimicrobial efficacy of various pyridine derivatives, including this compound. While specific data on this compound's antimicrobial activity remains limited, related compounds in the pyridine family have demonstrated significant inhibition against various pathogens, including Gram-positive and Gram-negative bacteria. For instance, pyridine-3-carboxylic acids have been shown to exhibit antibacterial properties, suggesting a potential for similar activity in this compound.
The biological mechanisms underlying the activity of pyridine carboxylic acids often involve interactions with cellular targets such as enzymes and receptors. For example, these compounds may act as enzyme inhibitors or modulators of signaling pathways, which can lead to altered cellular responses. Molecular docking studies have indicated that such compounds can effectively bind to target proteins, disrupting their normal functions.
Case Studies and Research Findings
- Antibacterial Activity : A study investigating the antibacterial properties of various pyridine derivatives found that some exhibited Minimum Inhibitory Concentrations (MICs) ranging from 250 to 500 µg/mL against common pathogens including Staphylococcus aureus and Escherichia coli . Although specific data on this compound was not detailed, its structural similarities suggest potential effectiveness.
- Molecular Docking Studies : In silico studies have been conducted on related compounds to evaluate their binding affinities to bacterial DNA gyrase, an essential enzyme for bacterial replication. These studies provide insights into how modifications in the chemical structure can enhance or diminish biological activity .
- Synthesis and Biological Evaluation : Research has focused on synthesizing functionalized pyridine derivatives and evaluating their biological activities. The synthesis often involves decarboxylation reactions that yield compounds with enhanced potency against microbial targets .
Comparative Analysis
Q & A
Q. What are the optimal synthetic routes for preparing 2-(2-Methylpropoxy)pyridine-3-carboxylic acid, and how can purity be ensured during purification?
The compound can be synthesized via oxidation of substituted pyridine precursors. For example, potassium permanganate (KMnO₄) in aqueous media under reflux (90–95°C) is effective for oxidizing methylpyridine derivatives to carboxylic acids . Post-reaction, acidification (pH 4) with HCl precipitates the crude product, which can be further purified via copper salt recrystallization to enhance purity (yield ~47%). Elemental analysis (C, H, N) and NMR are critical for validating purity, with discrepancies ≤0.3% between calculated and observed values indicating acceptable quality .
Q. How should researchers address discrepancies in elemental analysis data for pyridine-carboxylic acid derivatives?
Minor deviations in elemental analysis (e.g., 54.92% calculated vs. 54.61% observed for carbon content) may arise from incomplete combustion or hygroscopic intermediates. Methodologically, ensure samples are thoroughly dried and analyzed via high-sensitivity combustion analysis. Cross-validation with complementary techniques like mass spectrometry or NMR integration of proton environments (e.g., OCH₃ or COOH signals) can resolve ambiguities .
Advanced Research Questions
Q. What strategies are recommended for resolving crystallographic ambiguities in this compound derivatives using SHELX software?
For X-ray crystallography, SHELXL refinement requires careful handling of high-resolution or twinned data. Key steps include:
- Initial structure solution via direct methods (SHELXS/SHELXD).
- Iterative refinement of thermal displacement parameters (ADPs) and hydrogen bonding networks.
- Validation using R-factor convergence (target: <0.05) and data-to-parameter ratios (>14:1 to avoid overfitting) . For example, in a pyridine solvate structure, hydrogen bonds (O–H⋯N) and π-π interactions (3.75 Å stacking distance) were resolved using SHELXL, with final R₁ = 0.049 .
Q. How do non-covalent interactions influence the physicochemical properties of this compound in crystal lattices?
Non-covalent interactions, such as hydrogen bonding and π-π stacking, dictate solubility and stability. In a study, the carboxylic acid group formed O–H⋯N hydrogen bonds with pyridine solvate molecules (2.58 Å bond length), while π-π interactions between pyridine and benzene rings (3.75 Å) stabilized the lattice. Computational modeling (e.g., DFT) can quantify these interactions, with energy values typically ranging from -5 to -15 kJ/mol for π-π systems .
Q. What methodological considerations are critical for multi-step syntheses involving this compound intermediates?
In multi-step reactions (e.g., coupling with tert-butoxy tetradecyl chains), monitor intermediates via LC-MS or TLC after each step. For example, THF-mediated coupling using TSTU (coupling agent) and DIPEA (base) requires anhydrous conditions and stoichiometric precision (1:1.05 molar ratio of acid to activator). Post-reaction, purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterize intermediates via FT-IR (C=O stretch at ~1700 cm⁻¹) and HRMS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
